2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine
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Overview
Description
2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-4-14-5(1-2-13)3-6(7)8(10,11)12/h3-4H,1-2,13H2 |
InChI Key |
LIRLZSNGLGSVIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CCN |
Origin of Product |
United States |
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